![molecular formula C22H24N4O6 B329838 3-METHYL-N~1~-{4-[(3-METHYL-4-NITROBENZOYL)AMINO]CYCLOHEXYL}-4-NITROBENZAMIDE](/img/structure/B329838.png)
3-METHYL-N~1~-{4-[(3-METHYL-4-NITROBENZOYL)AMINO]CYCLOHEXYL}-4-NITROBENZAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-METHYL-N~1~-{4-[(3-METHYL-4-NITROBENZOYL)AMINO]CYCLOHEXYL}-4-NITROBENZAMIDE is a complex organic compound characterized by the presence of nitro groups, benzoyl groups, and a cyclohexyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-N~1~-{4-[(3-METHYL-4-NITROBENZOYL)AMINO]CYCLOHEXYL}-4-NITROBENZAMIDE typically involves multiple steps:
Nitration of 3-methylbenzoic acid: The starting material, 3-methylbenzoic acid, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 4-position.
Formation of 4-nitro-3-methylbenzoyl chloride: The nitrated product is then converted to the corresponding acyl chloride using thionyl chloride.
Amidation with cyclohexylamine: The acyl chloride is reacted with cyclohexylamine to form the amide bond, resulting in 4-nitro-N-(4-aminocyclohexyl)-3-methylbenzamide.
Further nitration: The intermediate is subjected to another nitration step to introduce the second nitro group, yielding the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-METHYL-N~1~-{4-[(3-METHYL-4-NITROBENZOYL)AMINO]CYCLOHEXYL}-4-NITROBENZAMIDE can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro groups can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol, potassium hydroxide in ethanol.
Hydrolysis: Concentrated hydrochloric acid, sodium hydroxide in water.
Major Products
Reduction: 4-amino-N-[4-({4-amino-3-methylbenzoyl}amino)cyclohexyl]-3-methylbenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-nitro-3-methylbenzoic acid and 4-nitro-3-methylbenzamide.
Applications De Recherche Scientifique
3-METHYL-N~1~-{4-[(3-METHYL-4-NITROBENZOYL)AMINO]CYCLOHEXYL}-4-NITROBENZAMIDE has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: Due to its structural complexity, it can be used in the development of novel materials with unique properties, such as high thermal stability or specific electronic characteristics.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Mécanisme D'action
The mechanism of action of 3-METHYL-N~1~-{4-[(3-METHYL-4-NITROBENZOYL)AMINO]CYCLOHEXYL}-4-NITROBENZAMIDE depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The nitro groups can participate in redox reactions, while the amide bond provides structural stability and specificity in binding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-nitro-N-methylaniline: Similar in structure but lacks the cyclohexyl ring and additional nitro group.
2,4-dinitro-N-methylaniline: Contains two nitro groups but differs in the position and absence of the cyclohexyl ring.
4-nitroaniline: A simpler compound with a single nitro group and no additional substituents.
Uniqueness
3-METHYL-N~1~-{4-[(3-METHYL-4-NITROBENZOYL)AMINO]CYCLOHEXYL}-4-NITROBENZAMIDE is unique due to its combination of multiple functional groups and structural complexity. This uniqueness allows it to participate in a wider range of chemical reactions and makes it a valuable compound for various scientific research applications.
Propriétés
Formule moléculaire |
C22H24N4O6 |
|---|---|
Poids moléculaire |
440.4 g/mol |
Nom IUPAC |
3-methyl-N-[4-[(3-methyl-4-nitrobenzoyl)amino]cyclohexyl]-4-nitrobenzamide |
InChI |
InChI=1S/C22H24N4O6/c1-13-11-15(3-9-19(13)25(29)30)21(27)23-17-5-7-18(8-6-17)24-22(28)16-4-10-20(26(31)32)14(2)12-16/h3-4,9-12,17-18H,5-8H2,1-2H3,(H,23,27)(H,24,28) |
Clé InChI |
VRBKBGUMHYJWBD-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)C(=O)NC2CCC(CC2)NC(=O)C3=CC(=C(C=C3)[N+](=O)[O-])C)[N+](=O)[O-] |
SMILES canonique |
CC1=C(C=CC(=C1)C(=O)NC2CCC(CC2)NC(=O)C3=CC(=C(C=C3)[N+](=O)[O-])C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


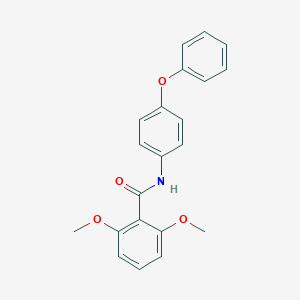
![10-ACETYL-3,3-DIMETHYL-11-[5-(2-METHYL-4-NITROPHENYL)-2-FURYL]-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE](/img/structure/B329756.png)
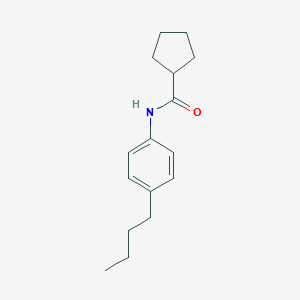
![2-(2,4-dimethoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]quinoline-4-carboxamide](/img/structure/B329760.png)
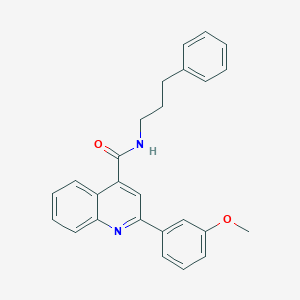
![isopropyl 2-{[(2-chloro-3-pyridinyl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B329765.png)
![Propyl 4-{[3-(4-bromophenyl)acryloyl]amino}benzoate](/img/structure/B329766.png)
![2-nitro-N-(4-{[4-({2-nitrobenzoyl}amino)cyclohexyl]methyl}cyclohexyl)benzamide](/img/structure/B329767.png)
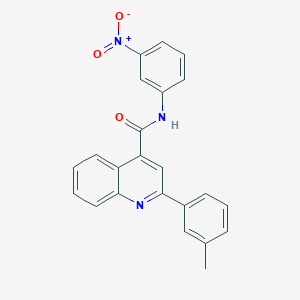

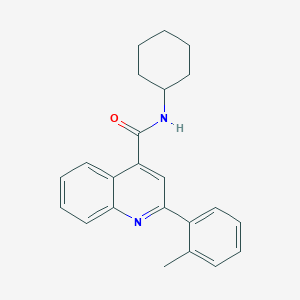
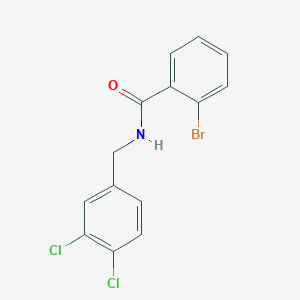
![3-cyclohexyl-N-(3-{[(3-cyclohexylpropanoyl)amino]methyl}-3,5,5-trimethylcyclohexyl)propanamide](/img/structure/B329777.png)
![N-[(oxolan-2-yl)methyl]-2-phenylbutanamide](/img/structure/B329779.png)
